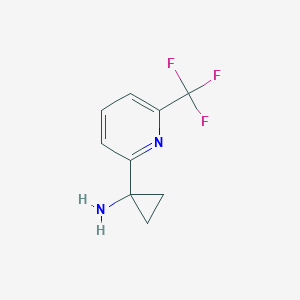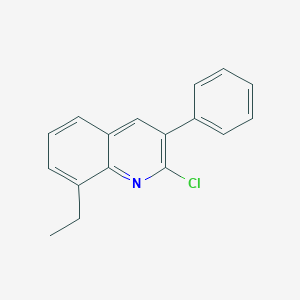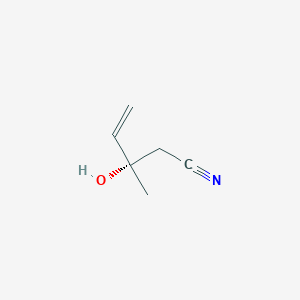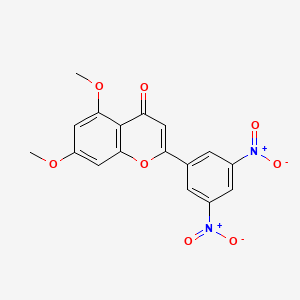
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is a chemical compound with the molecular formula C16H22N2O8 and a molecular weight of 370.35 g/mol . This compound is known for its unique blend of properties, making it a valuable tool for researchers and chemists . It is often used in various scientific research applications due to its versatility and high purity.
Preparation Methods
The synthesis of 4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves several steps. One common method includes the condensation of 4-methyl aniline with 2-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the dioxalate salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and interactions, particularly in the context of neurotransmitter research.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate can be compared with other similar compounds such as:
4-Methoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate: This compound has a methoxy group instead of a methyl group, which can lead to different chemical and biological properties.
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate: This compound lacks the methyl group on the aniline ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct properties and make it suitable for a variety of research and industrial applications.
Properties
Molecular Formula |
C16H22N2O8 |
|---|---|
Molecular Weight |
370.35 g/mol |
IUPAC Name |
4-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
InChI |
InChI=1S/C12H18N2.2C2H2O4/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12;2*3-1(4)2(5)6/h4-7,12-14H,2-3,8-9H2,1H3;2*(H,3,4)(H,5,6) |
InChI Key |
WTKPIGZNTXURJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-5-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B12627856.png)


![4-Nitro-3-[(propan-2-yl)oxy]aniline](/img/structure/B12627874.png)

![N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide](/img/structure/B12627887.png)
![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)
methanone](/img/structure/B12627897.png)





